4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S2/c1-20-10-4-7-12-13(8-10)21-14(16-12)17-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOIZBUJDPMWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminobenzenethiol with appropriate reagents to form the benzothiazole ring. Subsequent bromination and sulfonation reactions are then employed to introduce the bromo and benzenesulfonamide groups, respectively[_{{{CITATION{{{_3{SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-(4-BROMO-6-METHOXY-1,3 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: Due to its biological activity, this compound is studied for its potential antibacterial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore the medicinal applications of this compound, particularly in the treatment of infections and cancer. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromo and methoxy groups enhance its binding affinity to these targets, leading to biological responses such as inhibition of bacterial growth or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Benzimidazole Derivatives
Example : 4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide (Molecular formula: C₁₇H₁₈BrN₃O₄S)
- Key Differences :
- Replaces benzothiazole with a benzimidazolone core (1,3-dimethyl-2-oxo substitution).
- Additional methyl group on the benzenesulfonamide moiety.
- Implications: The benzimidazolone core may enhance hydrogen-bonding capacity due to the carbonyl group .
Dihydrobenzothiazole Derivatives
Example : 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
- Key Differences :
- Partially saturated (2,3-dihydro) benzothiazole ring.
- Methoxy substituent on the benzenesulfonamide instead of bromine.
- Implications: Reduced aromaticity may decrease planarity, affecting binding to flat enzymatic pockets .
Analogues with Varied Sulfonamide Substituents
Halogen-Substituted Derivatives
Example : 2,5-Dibromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
- Key Differences :
- Additional bromine at position 5 of the benzene ring.
- Implications :
Example: 4-Amino-N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide (Molecular formula: C₁₃H₁₀ClN₃O₂S₂)
- Key Differences: Chlorine replaces methoxy at benzothiazole position 6; amino group replaces bromine on benzene.
- Implications: Amino group enables hydrogen-bond donation, improving aqueous solubility but reducing membrane permeability .
Sulfonamide-Based Compounds with Non-Benzothiazole Cores
Example : 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide (Bromopropamide)
- Key Differences :
- Urea (-NH-C(=O)-NH-) linkage instead of benzothiazole.
- Implications :
Example : 4-Bromo-N-(3-(3-hydroxypropyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide
- Key Differences :
- Naphthalene replaces benzothiazole; hydroxypropyl and methoxy groups added.
- Implications :
Comparative Data Table
Research Findings and Implications
- This suggests divergent therapeutic targets, such as antimicrobial vs. antidiabetic applications .
- Crystallography : While bromopropamide exhibits tightly packed hydrogen-bonded chains, the target compound’s crystal structure remains unreported. Analogues like 4-methoxy-N-(6-methyl-dihydrobenzothiazole)benzenesulfonamide highlight the role of substituents in modulating packing efficiency .
- Synthetic Accessibility : The target compound’s synthesis (36% yield) is comparable to other sulfonamides but less efficient than optimized urea derivatives (e.g., 33–48% yields for naphthalene analogs) .
Biological Activity
4-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.22 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Exhibited an IC50 value of approximately 15.63 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
- A549 (Lung Cancer) : Showed similar activity levels, suggesting the compound's potential as a broad-spectrum anticancer agent.
In flow cytometry assays, this compound has been shown to induce apoptosis in cancer cells in a dose-dependent manner, highlighting its mechanism of action as an apoptosis inducer rather than merely a cytotoxic agent.
Antimicrobial Activity
The sulfonamide moiety contributes to the compound's antimicrobial properties. Studies have indicated that derivatives of benzothiazole compounds often exhibit antibacterial and antifungal activities. The specific activity against bacterial strains such as E. coli and Staphylococcus aureus has been documented, although detailed IC50 values for this specific compound are still under investigation.
Study 1: Efficacy Against Cancer Cell Lines
A comparative study evaluated the efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound had a higher cytotoxicity profile than several other derivatives tested against MCF-7 and A549 cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| This compound | A549 | 16.00 |
| Doxorubicin | MCF-7 | 0.12 |
| Doxorubicin | A549 | 0.15 |
Research into the mechanism revealed that the compound interacts with cellular pathways involved in apoptosis. The activation of caspases was observed in treated cells, confirming that the compound operates through apoptotic pathways rather than necrosis.
Q & A
Q. What are the standard synthetic routes for 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with brominated precursors under acidic conditions .
Sulfonamide Coupling : Reaction of the benzothiazole intermediate with 4-bromobenzenesulfonyl chloride using coupling agents like HATU or DCC in anhydrous DMF .
Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Optimization focuses on temperature control (60–80°C), solvent selection (DMF for solubility), and catalyst use (e.g., triethylamine to neutralize HCl byproducts) .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., methoxy group at C6 of benzothiazole) and sulfonamide bond formation .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 413.95) .
Q. What are the primary biological targets or pathways investigated for this compound?
The compound is studied for:
- Enzyme Inhibition : Targeting carbonic anhydrases (CAs) and tyrosine kinases due to sulfonamide-thiazole interactions .
- Anticancer Activity : Apoptosis induction in breast cancer cell lines (MCF-7, IC₅₀ ~12 µM) via mitochondrial pathway disruption .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity of this compound?
- Reaction Path Search : Quantum chemical calculations (DFT) to model intermediates and transition states, reducing trial-and-error in bromination steps .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to CA isoforms, guiding structural modifications (e.g., methoxy vs. ethoxy substituents) .
Q. How should researchers address contradictions in reported biological activity data?
- Assay Reproducibility : Validate protocols using standardized cell lines (e.g., NCI-60 panel) and control compounds (e.g., acetazolamide for CA inhibition) .
- Purity Verification : Re-analyze batches with LC-MS to rule out degradation products (e.g., des-bromo analogs) .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
- Kinetic Analysis : Measure Kᵢ values via stopped-flow spectroscopy for CA inhibition .
- Mutagenesis Studies : Replace key residues (e.g., Zn²⁺-binding His94 in CA II) to confirm binding interactions .
Q. How can regioselectivity challenges in benzothiazole bromination be mitigated?
- Directing Groups : Use electron-donating substituents (e.g., methoxy at C6) to direct bromination to C4 .
- Lewis Acid Catalysts : FeBr₃ in CHCl₃ enhances para-bromination selectivity (>85% yield) .
Q. What are the stability concerns for this compound under varying storage conditions?
- Light Sensitivity : Degrades via sulfonamide bond cleavage under UV light; store in amber vials at -20°C .
- pH-Dependent Stability : Stable in pH 6–8 (PBS buffer); avoid alkaline conditions (pH >10) to prevent hydrolysis .
Q. How can structural analogs improve pharmacokinetic properties?
- Bioisosteric Replacement : Substitute bromine with CF₃ to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.7 hrs in rat plasma) .
- Prodrug Design : Esterify sulfonamide to improve oral bioavailability (e.g., ethyl ester prodrug shows 3× higher Cmax) .
Q. What advanced techniques resolve conflicting crystallographic data on molecular conformation?
- SC-XRD : Single-crystal X-ray diffraction confirms planar benzothiazole-sulfonamide dihedral angles (θ = 8.5°) .
- DFT Geometry Optimization : Compare experimental vs. computed bond lengths (e.g., C-S bond: 1.76 Å vs. 1.78 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
